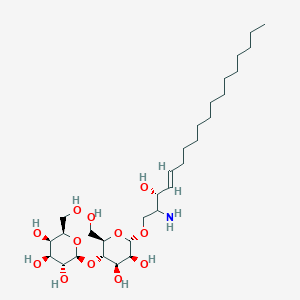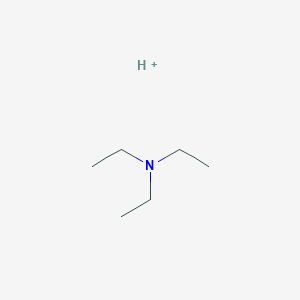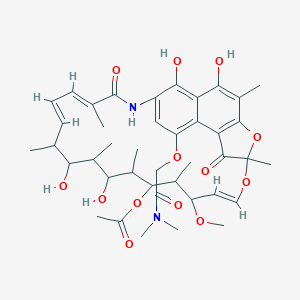
2-(2-Quinoxalinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Quinoxalinyl)phenol is a chemical compound with the molecular formula C15H11NO . It is a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Synthesis Analysis
The synthesis of quinoxalines, including 2-(2-Quinoxalinyl)phenol, has been intensively studied. A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature . The first reports were published more than a century ago, but even today chemists endeavor to create new and improved routes to these versatile compounds .Molecular Structure Analysis
The molecular structure of 2-(2-Quinoxalinyl)phenol is characterized by an average mass of 221.254 Da and a monoisotopic mass of 221.084061 Da . The structure of quinoxalines has been extensively studied, with a prime focus on green chemistry and cost-effective methods .Chemical Reactions Analysis
Phenols, which include 2-(2-Quinoxalinyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenolic compounds have specific chemical reactivity which cause significant biological activities, ranging from antioxidants to antiproliferative compounds . These activities are profoundly related to chemical groups grafted onto the phenolic core .作用機序
Safety and Hazards
将来の方向性
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
特性
IUPAC Name |
2-quinoxalin-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-8-4-1-5-10(14)13-9-15-11-6-2-3-7-12(11)16-13/h1-9,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVXWAQUTVWUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702734 |
Source


|
| Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17392-20-0 |
Source


|
| Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)

![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)

![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)


![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
